molecular formula C11H9N B6588654 2-ethynyl-1-methyl-1H-indole CAS No. 85094-87-7

2-ethynyl-1-methyl-1H-indole

Cat. No.: B6588654
CAS No.: 85094-87-7
M. Wt: 155.2
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Description

2-Ethynyl-1-methyl-1H-indole (CAS# 85094-87-7) is a high-purity synthetic indole derivative of interest in advanced chemical synthesis and pharmaceutical research. With the molecular formula C11H9N and a molecular weight of 155.20 g/mol, this compound features a reactive ethynyl group at the 2-position of the indole ring, making it a valuable intermediate for constructing more complex molecular architectures . The indole scaffold is a near-ubiquitous component in biologically active compounds and natural products, known for its prevalence in medicinal chemistry . While specific biological data for this compound is limited in the public domain, indole derivatives, as a class, are extensively researched for a wide spectrum of pharmacological activities, including potential anti-cancer, anti-viral, anti-inflammatory, and antimicrobial properties . Its structure suggests utility in metal-catalyzed cyclization reactions, a common method for indole synthesis, positioning it as a potential key starting material or reactant for researchers developing novel synthetic pathways or exploring structure-activity relationships (SAR) in drug discovery . This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this and all chemicals with appropriate precautions and refer to the relevant safety data sheet.

Properties

CAS No.

85094-87-7

Molecular Formula

C11H9N

Molecular Weight

155.2

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Ethynyl 1 Methyl 1h Indole and Its Analogs

Strategies for Indole (B1671886) Ring Formation with Integrated Ethynyl (B1212043) Functionality

Constructing the indole ring with the desired ethynyl substituent already in place on a precursor molecule offers a direct route to 2-ethynylindoles. This approach often involves the cyclization of appropriately substituted aniline (B41778) derivatives.

The cyclization of 2-alkynylaniline derivatives is a prominent and effective method for synthesizing 2-substituted indoles. bohrium.commdpi.com This strategy involves the intramolecular reaction of an aniline derivative bearing an alkyne group at the ortho position. Various catalysts, particularly palladium complexes, have been shown to facilitate this transformation. rsc.orgorganic-chemistry.org

For instance, palladium-catalyzed cyclization of 2-alkynylanilines can be carried out in aqueous micellar media, offering a more sustainable approach by minimizing the use of organic solvents. bohrium.com In some cases, the reaction can proceed even without a ligand, using palladium acetate (B1210297) as the sole catalyst. mdpi.com The choice of heating method, such as conventional heating versus microwave irradiation, can influence the reaction yield and by-product formation. bohrium.commdpi.com Furthermore, tandem reactions combining a Sonogashira coupling to form the 2-alkynylaniline in situ followed by the cyclization step have been successfully demonstrated. mdpi.com

A novel approach involves a palladium-catalyzed carbonylative synthesis where 2-alkynylanilines react with aryl iodides in the presence of a carbon monoxide source to produce N-acyl indoles in high yields. rsc.org

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and widely used method for preparing indole derivatives. alfa-chemistry.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. alfa-chemistry.comwikipedia.org This method is versatile and can be catalyzed by both Brønsted and Lewis acids. wikipedia.org

While traditionally used for synthesizing 2-alkyl or 2-aryl indoles, the Fischer indole synthesis can be adapted for more complex structures. researchgate.net The choice of the carbonyl component is crucial; it must have at least two α-hydrogens to facilitate the necessary tautomerization and subsequent rsc.orgrsc.org-sigmatropic rearrangement. alfa-chemistry.com One-pot variations that combine arylhydrazone formation with the Fischer indolization have been developed to improve efficiency. rsc.org A significant modification by Buchwald involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, which supports the intermediacy of hydrazones in the classical Fischer synthesis. wikipedia.org

Recent research into the synthesis of ethynylpyrroles has revealed an unexpected and efficient decarbonylation reaction that holds relevance for the synthesis of ethynylindoles. mdpi.comresearchgate.net It was discovered that the addition of a cyanomethyl carbanion (generated from acetonitrile (B52724) and a strong base like potassium t-butoxide) to acylethynylpyrroles leads to the formation of acetylenic alcohols. mdpi.com These intermediates undergo a retro-Favorsky reaction at room temperature, resulting in the formation of ethynylpyrroles in high yields. mdpi.comresearchgate.net

This methodology has been successfully applied to the synthesis of 2-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indole. mdpi.com The reaction of 3-acylethynylindole with potassium t-butoxide also demonstrates the potential of this decarbonylation approach for indole systems. mdpi.com This method offers a robust and accessible route to ethynyl-substituted pyrroles and, by extension, indoles, starting from readily available acylethynyl precursors. mdpi.comresearchgate.net

Regioselective Introduction of the Ethynyl Moiety onto the Indole Core

An alternative and powerful strategy for synthesizing 2-ethynylindoles involves the direct functionalization of a pre-formed indole ring. This approach relies on the regioselective introduction of the ethynyl group at the C2 position.

A significant advancement in the direct C2-alkynylation of indoles involves the use of palladium catalysis in conjunction with hypervalent iodine reagents. epfl.chacs.orgnih.govresearchgate.net Specifically, the reagent triisopropylsilylethynyl-1,2-benziodoxol-3(1H)-one (TIPS-EBX) has proven to be highly effective for this transformation. acs.orgnih.govresearchgate.net

This method provides a single-step access to C2-alkynylated indoles with very high regioselectivity. epfl.chacs.orgnih.gov The reaction is catalyzed by a Pd(II) species and is notable for its orthogonality to classical Pd(0) cross-coupling reactions, as it tolerates bromide and iodide substituents on the indole core. acs.orgnih.gov The reaction proceeds under mild, neutral conditions, at room temperature, and is tolerant to air and moisture, making it a convenient and robust method. epfl.chresearchgate.net The triisopropylsilyl (TIPS) protecting group on the alkyne can be easily removed to yield the terminal alkyne. acs.orgnih.gov

Table 1: Palladium-Catalyzed C2-Alkynylation of N-Alkylindoles with TIPS-EBX

EntryN-SubstituentProductYield (%)
1Methyl2-((Triisopropylsilyl)ethynyl)-1-methyl-1H-indole85
2Ethyl1-Ethyl-2-((triisopropylsilyl)ethynyl)-1H-indole82
3Benzyl1-Benzyl-2-((triisopropylsilyl)ethynyl)-1H-indole78
4Phenyl1-Phenyl-2-((triisopropylsilyl)ethynyl)-1H-indole65
Data sourced from studies on Pd-catalyzed C2-alkynylation. acs.orgresearchgate.net

The Sonogashira cross-coupling reaction is a cornerstone of carbon-carbon bond formation, particularly for creating C(sp²)-C(sp) bonds. wikipedia.orglibretexts.org This reaction employs a palladium catalyst and a copper co-catalyst to couple a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org It is a widely used method for synthesizing ethynylindoles from their corresponding halogenated precursors. rsc.orgresearchgate.net

While the Sonogashira reaction is highly effective, the regioselectivity can be a challenge when dealing with dihalogenated indoles. For instance, in the case of 2,3-diiodoindole, the Sonogashira coupling tends to occur preferentially at the C2 position. rsc.org The initial introduction of an alkyne at C2 can activate the C3 position for a second coupling, sometimes leading to the formation of di-substituted products. rsc.org

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be tailored to optimize the yield and selectivity for the desired mono-alkynylated product. wikipedia.orglibretexts.orgresearchgate.net For example, using 3-iodoindoles as substrates allows for the specific introduction of an ethynyl group at the C3 position, and subsequent functionalization can lead to a variety of substituted indole derivatives. nih.gov

Table 2: Sonogashira Coupling of Halogenated Indoles with Terminal Alkynes

EntryIndole SubstrateAlkyneProductYield (%)
13-Iodo-1-benzyl-1H-indole-2-carbonitrilePhenylacetylene1-Benzyl-3-(phenylethynyl)-1H-indole-2-carbonitrile88
25-Bromo-1H-indolePhenylacetylene5-(Phenylethynyl)-1H-indole75
32,3-Diiodobenzo[b]thiophenePhenylacetylene2-Iodo-3-(phenylethynyl)benzo[b]thiophene60
42,3-DiiodoindolePhenylacetylene2-(Phenylethynyl)-1H-indole45
Data compiled from various Sonogashira coupling studies. rsc.orgresearchgate.netnih.gov

Metal-Catalyzed C-H Functionalization for Direct Alkynylation of Indoles

The direct alkynylation of indoles via transition-metal-catalyzed C-H activation represents a highly atom- and step-economical approach to forge the C-C triple bond at the indole core. bohrium.com This strategy avoids the pre-functionalization of the indole ring, such as halogenation, which is often required in traditional cross-coupling reactions. Rhodium and iridium complexes have emerged as particularly effective catalysts for this transformation. mdpi.comnih.govnih.gov

Rhodium(III)-catalyzed C-H alkynylation often requires a directing group on the indole nitrogen to achieve high regioselectivity for the C2 position. nih.gov Mechanochemical activation in ball mills has been shown to facilitate Rh(III)-catalyzed C2-alkynylation under solventless conditions, with shorter reaction times and lower catalyst loadings compared to solvent-based methods. nih.gov More recently, silver(I) salts have been employed to control the regioselectivity of rhodium-catalyzed C-H alkynylation, allowing for selective access to C2- or C4-alkynylated indoles. acs.org

Iridium-catalyzed reactions have also been developed for the C-H alkynylation of indoles and related heterocycles. nih.govresearchgate.net An electrochemical approach using an iridium catalyst enables directed C-H alkynylation with terminal alkynes under mild conditions, avoiding the need for external chemical oxidants and producing H₂ as the only byproduct. nih.gov This method proceeds through anodic oxidation of an Ir(III) intermediate to promote the final reductive elimination step, offering a sustainable and efficient route to alkynylated products. nih.gov

Catalyst SystemAlkyne SourceDirecting Group (DG) / Key AdditiveConditionsPositionYieldRef.
CpRh(MeCN)₃₂(Triisopropylsilyl)acetylenePyridinylAgOAc, DCE, 80 °CC2High acs.org
[CpRhCl₂]₂ / AgSbF₆Ethynyl(trimethyl)silaneN-PivaloylAgOAcC2Good acs.org
[Cp*IrCl₂]₂ / AgSbF₆Ethynyl(trimethyl)silaneN/ADCE, 60 °CC7 (indoline)Good nih.gov
Ir(III) / ElectrolysisPhenylacetylene2-PyridinylUndivided cell, constant currentC2up to 95% nih.gov
Rh(III) / Mechanochemical1-Ethynyl-4-fluorobenzeneN-Pyrimidin-2-ylBall mill, ambient temp.C2High nih.gov

This table presents a selection of metal-catalyzed C-H alkynylation methods for indoles, showcasing different catalysts and conditions that influence regioselectivity and efficiency.

N-Alkylation Strategies for 1-Methyl Functionalization of the Indole Nitrogen

The introduction of a methyl group at the N1 position of the indole ring is a crucial step in the synthesis of the target compound. Classical methods for N-methylation often involve the use of strong bases like sodium hydride (NaH) followed by reaction with hazardous alkylating agents such as methyl iodide or dimethyl sulfate. acs.orgacs.orggoogle.com While effective, these reagents pose significant toxicity and disposal challenges, particularly for large-scale production. acs.orgacs.org

In response to these drawbacks, greener and safer methylating agents have been investigated. Dimethyl carbonate (DMC) has emerged as a particularly attractive alternative. acs.orgacs.orgresearchgate.net DMC is non-toxic, biodegradable, and environmentally benign. st-andrews.ac.uk The N-methylation of indoles using DMC can be performed with a catalytic amount of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), which has been shown to be highly effective, affording N-methylated indoles in nearly quantitative yields. google.comnih.gov The reaction mechanism when using DABCO with DMC is proposed to involve the formation of an N-methylated-DABCO cationic intermediate. st-andrews.ac.uk This method is suitable for large-scale synthesis and has been successfully implemented in industrial reactors. acs.orgresearchgate.net

Methylating AgentBase / CatalystSolventTemperatureTypical YieldNotesRef.
Methyl IodideNaHDMFRoom Temp.HighHighly toxic reagent acs.orgacs.org
Dimethyl SulfateKOH / NaOHVariousVariableHighHighly toxic reagent acs.orgacs.org
Dimethyl CarbonateK₂CO₃DMFReflux (~130 °C)>90%Greener, less toxic alternative acs.org
Dimethyl CarbonateDABCO (catalytic)Toluene / DMF120-150 °C>95%Highly efficient, suitable for scale-up st-andrews.ac.uknih.gov

This table compares common and advanced methods for the N-methylation of indoles, highlighting the shift towards more environmentally friendly reagents like dimethyl carbonate.

Multi-Step Synthesis Pathways for Complex Indole Frameworks Incorporating the 2-Ethynyl-1-methyl-1H-indole Motif

The construction of complex molecules containing the this compound core often involves multi-step synthetic sequences that strategically assemble the different components of the molecule. These pathways provide the flexibility to introduce a wide range of functional groups and build intricate architectures.

One of the most robust and widely used strategies begins with a pre-formed indole ring, which is then sequentially functionalized. A common approach involves the N-methylation of an available indole, followed by selective functionalization at the C2 position. For instance, 1-methyl-1H-indole can be halogenated (e.g., iodinated) at the C2 position, followed by a palladium-catalyzed Sonogashira cross-coupling reaction with a suitable terminal alkyne to install the ethynyl group. This pathway offers a reliable method for accessing a variety of 2-alkynyl-1-methyl-1H-indole derivatives.

An alternative and powerful approach is the cyclization of o-alkynylaniline derivatives. mdpi.comsci-hub.se In this method, an N-methyl-2-ethynylaniline precursor undergoes cyclization to form the indole ring directly. This cyclization can be promoted by various catalysts, including copper salts or even fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF), which allows the reaction to proceed under mild conditions. sci-hub.se This strategy is highly convergent, building the core heterocyclic structure in a key final step.

Once synthesized, the this compound scaffold serves as a versatile building block for further molecular elaboration. The terminal alkyne is a particularly useful functional handle for subsequent transformations, such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), further cross-coupling reactions, or intramolecular cyclizations to generate polycyclic indole-containing frameworks. ontosight.ai

Comprehensive Analysis of the Reactivity and Chemical Transformations of 2 Ethynyl 1 Methyl 1h Indole

Chemical Transformations Involving the Terminal Alkyne Functionality

The terminal alkyne of 2-ethynyl-1-methyl-1H-indole is a versatile handle for various synthetic elaborations. These transformations are crucial for the construction of more complex molecules with potential applications in materials science and medicinal chemistry.

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions provide a direct method to introduce a variety of substituents onto the ethynyl (B1212043) group.

Sonogashira Coupling: This palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide is a cornerstone for the synthesis of internal alkynes. For instance, the coupling of this compound with various aryl iodides can be achieved in the presence of a palladium catalyst like PdCl2(PPh3)2 and a copper(I) co-catalyst such as CuI. nih.gov This methodology allows for the synthesis of a range of 2-(arylethynyl)-1-methyl-1H-indoles. nih.gov A one-pot Sonogashira coupling followed by cyclization has also been reported for the synthesis of 2-substituted indoles. mdpi.commdpi.com

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide can be adapted for the functionalization of alkynes. snnu.edu.cnrsc.org While direct coupling with the terminal alkyne is not the primary application, derivatives of this compound can participate in Suzuki-Miyaura reactions. For example, after conversion of the terminal alkyne to a suitable derivative, Suzuki-Miyaura coupling can be employed to introduce aryl or vinyl groups. nih.govnih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. rsc.orgnih.gov

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium. organic-chemistry.org This reaction can be used to create new carbon-carbon bonds by reacting a stannane (B1208499) derivative of this compound with various organic halides. nih.govrsc.org For example, 1-benzyl-3-iodo-1H-indole-2-carbonitrile has been successfully coupled with organotin compounds to yield the corresponding substituted indoles. nih.gov

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. libretexts.org While the classical Heck reaction involves alkenes, variations exist for the functionalization of alkynes. The intramolecular Heck reaction, in particular, has proven to be an efficient method for synthesizing complex cyclic structures. libretexts.org For instance, the reaction has been utilized in the synthesis of various indole (B1671886) derivatives. nih.govbeilstein-journals.org

Table 1: Overview of Cross-Coupling Reactions for Elaboration of the Ethynyl Group

ReactionReactantsCatalyst/ReagentsProduct Type
Sonogashira This compound + Aryl/Vinyl HalidePd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Base2-(Substituted-ethynyl)-1-methyl-1H-indoles
Suzuki-Miyaura Alkenyl/Aryl boronic acid/ester + Halogenated this compound derivativePd catalyst (e.g., Pd(PPh₃)₄), BaseAryl/Vinyl substituted 2-ethynyl-1-methyl-1H-indoles
Stille Organostannane + Halogenated this compound derivativePd catalystSubstituted 2-ethynyl-1-methyl-1H-indoles
Heck This compound derivative + AlkenePd catalyst, BaseAlkenylated indole derivatives

The triple bond of this compound can participate in various cycloaddition reactions, leading to the formation of new ring systems. A notable example is the formal [2+2] cycloaddition-retroelectrocyclization (CA-RE) reaction. This reaction occurs between an electron-rich alkyne and an electron-deficient alkene, such as tetracyanoethylene (B109619) (TCNE). acs.orgnih.gov The N-methyl indole group acts as a strong electron-donating group, activating the alkyne for this transformation. acs.org The reaction proceeds through a stepwise mechanism involving the formation of a transient cyclobutene (B1205218) intermediate, which then undergoes a retro-electrocyclization to yield a highly conjugated donor-acceptor chromophore. nih.gov This methodology has been utilized to synthesize push-pull chromophores with tunable optoelectronic properties. acs.orgmetu.edu.trresearchgate.net Other cycloaddition reactions, such as [2+2] cycloadditions with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), have also been reported for C-ethynylindoles, leading to the formation of bicyclo[4.2.0]octadiene derivatives. researchgate.netthieme-connect.com

The triple bond of this compound is susceptible to a variety of transition metal-catalyzed addition reactions. These reactions allow for the introduction of a wide range of substituents with high regio- and stereoselectivity. For example, silver-catalyzed domino hydroarylation/cycloisomerization reactions of 2-alkynylquinoline-3-carbaldehydes with N-methylindole have been developed to afford pyranoquinolines. chim.it Furthermore, transition metals can catalyze the addition of various nucleophiles across the triple bond. researchgate.net

Transformations of the Indole Core Influenced by the 2-Ethynyl Group

The presence of the 2-ethynyl group significantly influences the reactivity of the indole nucleus, enabling transformations that might not be facile with other substituents at the 2-position.

A key area of reactivity for derivatives of this compound is their participation in intramolecular cyclization reactions to form fused heterocyclic systems. A prominent example is the gold or acid-catalyzed synthesis of indolo[1,2-a]quinolin-5(6H)-ones from 1-(2-ethynylphenyl)-1H-indoles. unimi.itunimi.itrawdatalibrary.netresearchgate.netresearchgate.net This transformation involves a gold-catalyzed oxidation of the triple bond, followed by an acid-promoted intramolecular cyclization where the C2 position of the indole attacks a carbonyl group. unimi.itresearchgate.net This method is versatile, tolerating a range of substituents on the indole core and affording the fused quinolone products in good to excellent yields. unimi.itresearchgate.net Gold-catalyzed cycloisomerization of 2-ethynyl N-aryl indoles also provides a flexible route to indolo[1,2-a]quinolines. nih.gov

The electron-withdrawing nature of the ethynyl group at the C2 position can influence the regioselectivity of electrophilic substitution reactions on the indole ring. Generally, electrophilic attack on the indole nucleus occurs preferentially at the C3 position. In the case of this compound, this position remains the most nucleophilic site for many electrophilic reactions. For instance, direct selanylation of indoles, including 1-methylindole, typically occurs at the C3 position. rsc.org However, the specific reaction conditions and the nature of the electrophile can lead to substitution at other positions. The Sonogashira reaction of 3-ethynyl-1-methyl-1H-indole-2-carbaldehyde with 2-bromoallyltrimethylsilane has been reported, indicating that functionalization at the C3 position is a viable strategy. acs.org

Advanced Spectroscopic Characterization Methodologies in the Study of 2 Ethynyl 1 Methyl 1h Indole

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-ethynyl-1-methyl-1H-indole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of individual atoms.

¹H NMR spectroscopy provides precise information about the number, environment, and connectivity of protons in a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the indole (B1671886) ring, the N-methyl group, and the terminal alkyne.

The aromatic region of the spectrum would display signals for the protons on the benzene (B151609) ring of the indole nucleus. These protons typically appear as multiplets due to spin-spin coupling with their neighbors. The proton at the C3 position of the indole ring is expected to appear as a singlet. The N-methyl group protons would also give rise to a characteristic singlet. A key signal for this molecule is the singlet corresponding to the acetylenic proton (≡C-H), which is anticipated to appear in a specific chemical shift range.

Table 1: Predicted ¹H NMR Data for this compound

Proton Position Predicted Chemical Shift (δ, ppm) Multiplicity
H-3 6.6 - 6.8 s (singlet)
H-4 7.5 - 7.7 d (doublet)
H-5 7.1 - 7.3 t (triplet)
H-6 7.1 - 7.3 t (triplet)
H-7 7.3 - 7.5 d (doublet)
N-CH₃ 3.7 - 3.9 s (singlet)

Note: Predicted values are based on analogous indole and alkyne structures. Actual experimental values may vary.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The spectrum is expected to show signals for the eight carbons of the indole ring, the N-methyl carbon, and the two sp-hybridized carbons of the ethynyl (B1212043) group. The quaternary carbons, such as C2, C3a, and C7a of the indole ring, and the internal alkyne carbon (C≡C-indole), will also be observable.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Position Predicted Chemical Shift (δ, ppm)
C-2 128 - 130
C-3 101 - 103
C-3a 128 - 130
C-4 120 - 122
C-5 121 - 123
C-6 120 - 122
C-7 109 - 111
C-7a 137 - 139
N-CH₃ 31 - 33
-C≡ 80 - 85

Note: Predicted values are based on analogous indole and alkyne structures. Actual experimental values may vary.

2D NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity between atoms, which is crucial for confirming the regioselectivity of synthetic reactions leading to this compound.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons on the benzene ring (H-4, H-5, H-6, and H-7), confirming their positions relative to one another. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu HSQC is invaluable for assigning the signals of the protonated carbons in the indole ring by linking the previously assigned proton signals to their corresponding carbon signals.

Application of Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the terminal alkyne and the substituted indole ring.

The most diagnostic peaks would be the sharp, strong absorption corresponding to the ≡C-H stretch and the weaker absorption for the C≡C triple bond stretch. The spectrum would also feature absorptions related to the aromatic C-H and C=C stretching vibrations of the indole ring, as well as C-H bending vibrations.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Description
≡C-H stretch 3300 - 3270 Sharp, strong
Aromatic C-H stretch 3100 - 3000 Medium
Aliphatic C-H stretch (N-CH₃) 2950 - 2850 Medium
C≡C stretch 2150 - 2100 Weak to medium, sharp

Note: Predicted values are based on general frequencies for these functional groups. researchgate.net Actual experimental values may vary.

Application of Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (e.g., High-Resolution Mass Spectrometry - HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For this compound (C₁₁H₉N), the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

The fragmentation pattern in the mass spectrum can provide valuable structural information. Common fragmentation pathways for indole derivatives often involve the cleavage of substituents from the indole ring. For this compound, characteristic fragments might arise from the loss of the ethynyl group or a hydrogen atom. The stability of the indole ring often results in the indole nucleus being a prominent fragment.

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺ 155.0735 Molecular Ion
[M-H]⁺ 154 Loss of a hydrogen atom
[M-C₂H]⁺ 130 Loss of the ethynyl group
[C₉H₈N]⁺ 130 Indole nucleus fragment

Note: Predicted values are based on the molecular formula and common fragmentation patterns of indoles. chemguide.co.uklibretexts.org Actual experimental values may vary.

X-ray Crystallography for Definitive Solid-State Structural Determination

Application of Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions and Optoelectronic Property Evaluation

Ultraviolet-Visible (UV/Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic structure and potential optoelectronic applications of conjugated organic molecules like this compound. This method probes the electronic transitions between different energy levels within the molecule upon absorption of photons in the UV-Vis region of the electromagnetic spectrum. The resulting spectrum provides valuable insights into the molecule's conjugation, electronic properties, and suitability for various optical and electronic devices.

The electronic spectrum of an indole derivative is primarily governed by π→π* transitions within the aromatic system. The indole core possesses a bicyclic aromatic structure with a high degree of π-electron delocalization. The introduction of an ethynyl group at the C2 position and a methyl group at the N1 position significantly modulates the electronic properties of the parent indole chromophore. The ethynyl group, with its sp-hybridized carbons and π-bonds, extends the conjugation of the indole system. This extension of the π-system is expected to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, a bathochromic (red) shift in the absorption maxima (λmax) is anticipated compared to 1-methyl-1H-indole.

Theoretical studies on the indole chromophore indicate that its absorption spectrum arises from transitions to two low-lying excited states, ¹Lₐ and ¹Lₑ. The introduction of substituents can alter the energies and transition probabilities of these states. The electron-donating methyl group at the N1 position influences the electron density of the indole ring, while the ethynyl group at the C2 position acts as a π-acceptor and extends the conjugation. The interplay of these substituents dictates the precise energies of the electronic transitions and, therefore, the observed absorption wavelengths.

Solvent λmax (nm) **Molar Absorptivity (ε) (M⁻¹cm⁻¹) **Assigned Transition
Cyclohexane~ 290 - 310~ 15,000 - 25,000π → π
Cyclohexane~ 260 - 280~ 10,000 - 20,000π → π
Cyclohexane~ 220 - 240~ 20,000 - 35,000π → π*
Note: The data presented in this table is illustrative and based on trends observed for structurally related compounds. Actual experimental values for this compound may vary.

The evaluation of these electronic transitions is crucial for assessing the optoelectronic properties of this compound. The absorption profile, including the position of the absorption maxima and the magnitude of the molar absorptivity, provides initial indicators of its potential use in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes. A strong absorption in the near-UV or visible region, coupled with favorable electronic properties, would render this compound a candidate for further investigation in materials science. Further photophysical characterization, including fluorescence spectroscopy and quantum yield measurements, would be necessary to fully evaluate its optoelectronic potential.

Computational and Theoretical Investigations of 2 Ethynyl 1 Methyl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Energetics (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to determining the geometric and electronic properties of molecules like 2-ethynyl-1-methyl-1H-indole. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to predict molecular stability, bond lengths, bond angles, and thermodynamic properties.

Density Functional Theory (DFT) is a widely used method that balances computational cost and accuracy. For indole (B1671886) derivatives, the B3LYP hybrid functional is commonly paired with basis sets like 6-311++G(d,p) or 6-31G**. dntb.gov.uanih.gov These calculations yield the optimized molecular geometry, corresponding to the lowest energy state of the molecule. From this, key energetic data such as the enthalpy of formation, entropy, and Gibbs free energy can be derived. nist.gov For instance, studies on 2-methylindole (B41428) have successfully used DFT (B3LYP/def2-TZVPPD) to calculate its gas-phase enthalpy of formation, showing excellent agreement with experimental values. nist.gov

Ab initio methods , such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theory for calculating electronic structure without reliance on empirical parameters. While computationally more intensive than DFT, they are valuable for benchmarking results and investigating systems where DFT may be less reliable. nih.gov

The results from these calculations provide a foundational understanding of the molecule's intrinsic stability and electronic landscape.

Table 1: Representative Data from Quantum Chemical Calculations

Computational MethodBasis SetCalculated PropertySignificance
DFT (e.g., B3LYP)e.g., 6-311++G(d,p)Optimized Molecular Geometry (Bond Lengths, Angles)Provides the most stable 3D structure of the molecule.
DFT / Ab initioe.g., 6-311++G(d,p), aug-cc-pVTZThermodynamic Properties (Enthalpy, Entropy)Determines the stability and energy of the compound. nist.gov
DFT (e.g., B3LYP)e.g., 6-31G**Dipole MomentIndicates the polarity and charge distribution of the molecule.

Computational Elucidation of Reaction Mechanisms Involving this compound

Theoretical chemistry is a powerful tool for exploring the potential reaction pathways of this compound. By mapping the potential energy surface, computational methods can identify transition states, intermediates, and final products, providing deep insight into reaction mechanisms.

For example, the ethynyl (B1212043) group at the C2 position is a reactive site for various transformations, including cycloaddition reactions and cross-coupling reactions. mdpi.com DFT calculations can be used to model these processes. For a given reaction, the geometries of reactants, transition states (TS), and products are optimized. A transition state is identified as a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency. mdpi.com

The activation energy (the energy difference between the reactants and the transition state) can be calculated to predict the feasibility and rate of a reaction. mdpi.com For instance, studies on the hetero-Diels-Alder reaction of related heterocyclic systems have used DFT to analyze the regioselectivity and stereoselectivity by comparing the activation barriers of different possible reaction channels. mdpi.com Similarly, mechanisms involving the indole core, such as electrophilic substitution or metal-catalyzed functionalization, could be computationally explored for this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Density Distribution

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital acts as the electron donor. A higher energy HOMO indicates a greater propensity to donate electrons, suggesting nucleophilic character.

LUMO : This orbital acts as the electron acceptor. A lower energy LUMO suggests a greater ability to accept electrons, indicating electrophilic character.

The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. These energies are typically calculated using DFT methods. researchgate.net

The electron density distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the electron-rich and electron-poor regions of a molecule. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For an indole derivative, the nitrogen atom and the π-system of the rings would be expected to show distinct electronic characteristics. scielo.br

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

ParameterDefinitionChemical Significance
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates nucleophilicity and electron-donating ability.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electrophilicity and electron-accepting ability.
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMOCorrelates with chemical reactivity and kinetic stability. researchgate.net
Electron Density DistributionSpatial distribution of electrons in the moleculeIdentifies reactive sites for electrophilic and nucleophilic attack.

Theoretical Studies on Conformational Preferences and Intramolecular Non-Covalent Interactions (e.g., C-H···π interactions)

Even for seemingly rigid molecules like this compound, subtle conformational preferences can exist, particularly concerning the orientation of the methyl group. Computational methods can be used to perform a conformational analysis by systematically rotating specific bonds (e.g., the bond connecting the methyl group to the nitrogen) and calculating the corresponding energy to identify the most stable conformers. mdpi.com

Prediction of Spectroscopic Properties through Theoretical Methods

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By calculating properties related to vibrational and magnetic resonance spectroscopy, theoretical models can aid in the structural confirmation of synthesized compounds.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. scielo.br These calculated frequencies correspond to specific molecular motions (stretching, bending, etc.) and can be compared directly with experimental FT-IR and Raman spectra. For this compound, characteristic frequencies would be expected for the C≡C-H stretching of the ethynyl group, C-H stretches of the aromatic rings and methyl group, and various vibrations of the indole core. Often, calculated frequencies are systematically scaled to better match experimental data. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com The computed chemical shifts are typically referenced against a standard compound (e.g., tetramethylsilane, TMS) and can be used to assign peaks in experimental NMR spectra, providing a powerful method for structure verification.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule. mdpi.com This allows for the prediction of the absorption wavelengths (λ_max) in a UV-Vis spectrum, which correspond to electronic excitations, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Applications of 2 Ethynyl 1 Methyl 1h Indole in Advanced Organic and Materials Science

2-Ethynyl-1-methyl-1H-indole as a Versatile Synthetic Building Block

The strategic placement of the ethynyl (B1212043) group on the 1-methyl-1H-indole core provides a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular frameworks. This versatility has established this compound as a key intermediate in several areas of synthetic chemistry.

This compound serves as a crucial precursor for the synthesis of indole-based push-pull chromophores, which are molecules with an electron-donating group and an electron-accepting group connected by a π-conjugated system. The N-methyl indole (B1671886) moiety acts as a potent electron donor, and its electronic properties can be finely tuned by strategic substitution. nih.govmetu.edu.tracs.org

In a notable synthetic approach, N-methyl indole-activated alkynes, derived from precursors like this compound, undergo formal [2+2] cycloaddition-retroelectrocyclization (CA-RE) reactions with electron-poor alkenes such as tetracyanoethylene (B109619) (TCNE) and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). nih.govacs.orgresearchgate.net This method allows for the synthesis of a variety of D–A-type push–pull chromophores with yields ranging from modest to excellent. nih.govresearchgate.net The optoelectronic properties of these resulting chromophores, including their maximum absorption wavelengths (λmax), are highly dependent on the nature of the acceptor and any additional side groups, with reported λmax values spanning from 378 to 658 nm. nih.govresearchgate.netnih.gov The intramolecular charge-transfer (ICT) characteristics of these molecules have been extensively studied using UV/vis spectroscopy and computational methods, confirming the potential of these indole-containing systems in optoelectronic applications. nih.govresearchgate.netnih.gov

Table 1: Representative Indole-Based Push-Pull Chromophores and their Optical Properties

Donor MoietyAcceptor MoietySide Group(s)λmax (nm)
1-methyl-1H-indol-3-ylTCNEPhenyl535
1-methyl-1H-indol-3-ylTCNE4-Nitrophenyl558
1-methyl-1H-indol-3-ylTCNQPhenyl645
1-methyl-1H-indol-3-ylTCNQNaphthyl658

This table presents a selection of push-pull chromophores synthesized from N-methyl indole-activated alkynes, demonstrating the tunability of their maximum absorption wavelength (λmax) based on the acceptor and side groups.

The indole nucleus is a prevalent scaffold in numerous biologically active natural products and pharmaceutical agents. mdpi.comnih.govnih.gov The ethynyl group of this compound provides a versatile entry point for constructing more complex polycyclic and fused heterocyclic systems through various cycloaddition reactions. mdpi.comresearchgate.netnih.gov While specific examples detailing the use of this compound in these transformations are not extensively documented, the general reactivity of the indole scaffold suggests its high potential in this area. For instance, [3+2] cycloaddition reactions of in situ-generated heteroaromatic N-ylides with electron-deficient olefins have been shown to be a powerful method for constructing polycyclic compounds. mdpi.com The electron-rich nature of the indole ring, coupled with the reactivity of the alkyne, makes this compound a promising candidate for participating in such cycloadditions to afford novel fused systems.

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. alliedacademies.orgmt.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient formation of 1,2,3-triazole rings from azides and terminal alkynes. sigmaaldrich.commdpi.comnih.gov The terminal alkyne functionality of this compound makes it an ideal substrate for CuAAC reactions. This allows for the straightforward covalent linking of the 1-methyl-1H-indole unit to a wide variety of other molecules, polymers, and materials that bear an azide (B81097) group. This modular approach is highly valuable in drug discovery, materials science, and bioconjugation. alliedacademies.orgsigmaaldrich.com While the broader applications of click chemistry are well-established, specific documented examples of this compound in this context are emerging as researchers explore the synthesis of functionalized indole derivatives.

The development of novel π-conjugated polymers and oligomers is a central focus in materials science due to their applications in organic electronics. northwestern.edunsf.govdigitellinc.com The Sonogashira cross-coupling reaction is a powerful tool for the synthesis of such materials, involving the coupling of a terminal alkyne with an aryl or vinyl halide. mdpi.com this compound, with its terminal alkyne, can serve as a monomer in Sonogashira polymerization reactions with dihaloarenes to produce polymers with alternating 1-methyl-1H-indole and aryl units in the backbone. The incorporation of the electron-rich indole moiety into the polymer chain can significantly influence the electronic and optical properties of the resulting material. mdpi.com The properties of these conjugated polymers, such as their band gap and solubility, can be tuned by the choice of the comonomer. mdpi.comrsc.org

Development of Optoelectronic and Functional Materials Utilizing the this compound Scaffold

The unique electronic properties of the indole ring system, particularly its electron-donating character, make it an attractive component for the design of novel optoelectronic and functional materials. jinjingchemical.comresearchgate.net The incorporation of the this compound scaffold into larger molecular or polymeric structures allows for the modulation of their electronic and photophysical properties.

As discussed previously, the synthesis of push-pull chromophores from this compound precursors leads to materials with strong intramolecular charge transfer, which is a key characteristic for applications in nonlinear optics and as components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govnih.gov The ability to tune the absorption and emission properties of these materials by modifying the acceptor group or other substituents on the indole ring provides a pathway to materials with tailored optoelectronic performance. nih.govnih.gov

Table 2: Calculated Electronic Properties of an Indole-based Donor-Acceptor Chromophore

PropertyValue
HOMO Energy-5.25 eV
LUMO Energy-2.80 eV
Band Gap2.45 eV

This table shows representative calculated electronic properties for a push-pull chromophore derived from an N-methyl indole donor and a TCNE acceptor, illustrating the electronic structure that gives rise to its optoelectronic properties. The specific values can vary based on the exact molecular structure and computational method.

Role in the Construction of Advanced Organic Frameworks and Supramolecular Structures

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netmdpi.comunl.edu The properties of MOFs are highly dependent on the nature of the organic linker. rsc.orgnih.gov While the direct use of this compound as a primary linker in MOF synthesis is not yet widely reported, its structural features suggest potential in this area. The ethynyl group could potentially coordinate to metal centers or be further functionalized to introduce coordinating groups. The indole nitrogen could also act as a coordination site.

In the broader context of supramolecular chemistry, the indole ring is known to participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding. These interactions can be exploited to direct the self-assembly of molecules into well-defined supramolecular architectures. The rigid, linear nature of the ethynyl group in this compound can also contribute to the formation of ordered assemblies.

Future Perspectives and Emerging Research Avenues for 2 Ethynyl 1 Methyl 1h Indole

Exploration of Novel Catalytic Transformations and Synthetic Pathways

The ethynyl (B1212043) group in 2-ethynyl-1-methyl-1H-indole is a gateway to a diverse range of chemical transformations. Future research will likely focus on harnessing this reactivity through innovative catalytic systems to forge new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of complex and functionally rich indole (B1671886) derivatives.

Key areas of exploration are expected to include:

Metal-Catalyzed Cross-Coupling Reactions: While Sonogashira, Suzuki-Miyaura, and Heck couplings are established methods, future work will likely explore more sustainable and efficient catalytic systems. This could involve the use of earth-abundant metal catalysts (e.g., iron, copper, nickel) to replace precious metals like palladium. The development of novel ligands to fine-tune the reactivity and selectivity of these reactions will also be a significant research avenue.

Cycloaddition Reactions: The alkyne functionality is an excellent dienophile and dipolarophile. Future studies will likely investigate [4+2], [3+2], and other cycloaddition reactions to construct complex polycyclic and heterocyclic scaffolds fused to the indole core. These reactions could be catalyzed by various Lewis or Brønsted acids, or even proceed under thermal or photochemical conditions.

Hydrofunctionalization and Carbofunctionalization: The addition of a wide range of nucleophiles across the carbon-carbon triple bond, including C-H, N-H, O-H, and S-H bonds, will be a key area of focus. This will enable the introduction of diverse functional groups at the C2-position, leading to a vast library of novel indole derivatives. Research into regio- and stereoselective hydro- and carbofunctionalization reactions will be particularly important.

A hypothetical data table summarizing potential novel catalytic transformations is presented below:

Transformation TypeCatalyst System (Example)Potential Product Class
C-H Activation/AnnulationRh(III) or Ru(II) complexesFused Polycyclic Indoles
Enantioselective HydroaminationChiral Gold or Copper CatalystsChiral 2-Vinyl-1-methyl-1H-indoles
Carbonylative CyclizationPalladium or Cobalt CatalystsIndole-fused Ketones and Lactones
Metathesis ReactionsRuthenium-based Metathesis CatalystsMacrocyclic Indole Derivatives

Integration into Advanced Functional Materials and Molecular Devices

The rigid, planar structure of the indole nucleus, combined with the linear geometry and electronic properties of the ethynyl group, makes this compound an attractive candidate for the construction of advanced functional materials.

Future research in this area is anticipated to focus on:

Organic Electronics: The extended π-conjugation that can be achieved by polymerizing or derivatizing the ethynyl group suggests potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Theoretical and experimental studies will be crucial to understand the electronic properties, such as the HOMO-LUMO gap and charge carrier mobility, of materials derived from this indole building block.

Molecular Wires and Switches: The linear, rod-like structure of ethynyl-indoles makes them suitable components for molecular wires. By incorporating photochromic or redox-active units, it may be possible to create molecular switches whose conductivity can be controlled by external stimuli like light or voltage.

Sensors: The indole ring is known to exhibit fluorescence, and modifications at the C2-position via the ethynyl group could lead to the development of novel chemosensors. The binding of specific analytes to a functional group attached to the alkyne could modulate the fluorescence properties of the indole core, enabling sensitive and selective detection.

The following table outlines potential functional materials derived from this compound and their prospective applications.

Material ClassSynthetic ApproachPotential Application
Conjugated PolymersGlaser-Hay or Sonogashira PolymerizationOrganic Semiconductors
DendrimersConvergent or Divergent SynthesisLight-Harvesting Systems
Self-Assembled MonolayersThiol-yne Click Chemistry on Gold SurfacesMolecular Electronics
Fluorescent ProbesClick Chemistry with FluorophoresBioimaging and Sensing

Interdisciplinary Research Connecting Synthetic Chemistry with Material Science and Theoretical Studies

A holistic understanding of the potential of this compound will necessitate a multidisciplinary approach that bridges the gap between synthetic chemistry, materials science, and theoretical chemistry.

Future interdisciplinary research avenues include:

Computational Modeling: Density Functional Theory (DFT) and other computational methods will play a vital role in predicting the electronic, optical, and mechanical properties of materials derived from this compound. These theoretical insights will guide the rational design of new materials with tailored functionalities.

Structure-Property Relationship Studies: A systematic investigation into how modifications to the indole core and the substituent on the alkyne affect the bulk properties of the resulting materials will be crucial. This will involve a close collaboration between synthetic chemists who prepare the materials and materials scientists who characterize their properties.

Supramolecular Chemistry: The indole N-H (in the unmethylated analogue) can participate in hydrogen bonding, and the π-system of the indole and ethynyl groups can engage in π-stacking interactions. Exploring these non-covalent interactions will be key to controlling the self-assembly of this compound derivatives into well-defined nanostructures with emergent properties.

Development of High-Throughput Synthesis and Characterization Methodologies for this compound Derivatives

To fully explore the vast chemical space accessible from this compound, the development of high-throughput synthesis and characterization techniques will be indispensable.

Emerging research in this domain will likely focus on:

Automated Synthesis Platforms: The use of robotic systems and microfluidic devices can significantly accelerate the synthesis of large libraries of derivatives. nih.gov These platforms can perform reactions in parallel, purify the products, and even perform initial biological or material property screening.

Combinatorial Chemistry: By systematically combining a diverse set of building blocks with this compound through various catalytic reactions, it will be possible to rapidly generate a large number of structurally diverse molecules.

Rapid Characterization Techniques: The development of faster and more efficient analytical techniques, such as high-throughput mass spectrometry and NMR spectroscopy, will be essential to keep pace with the increased rate of synthesis. The integration of these analytical tools directly into automated synthesis platforms will streamline the entire discovery process.

The table below illustrates a potential high-throughput workflow for the discovery of novel this compound derivatives.

StageMethodologyObjective
Library DesignComputational ScreeningIdentify promising virtual compounds
SynthesisAutomated Parallel SynthesisPrepare a diverse library of compounds
PurificationAutomated Flash ChromatographyIsolate and purify individual compounds
CharacterizationHigh-Throughput Mass Spectrometry and NMRConfirm the structure and purity of compounds
ScreeningAutomated Assay PlatformsEvaluate biological activity or material properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-ethynyl-1-methyl-1H-indole, and how do reaction parameters influence yield?

  • Methodology : The compound is typically synthesized via Sonogashira coupling, where 1-methylindole derivatives (e.g., 2-iodo-1-methyl-1H-indole) react with terminal alkynes under catalytic Pd/Cu conditions . Key parameters include:

  • Catalyst loading : Optimize Pd(PPh₃)₂Cl₂ (5–10 mol%) and CuI (10 mol%) to minimize side reactions.
  • Solvent choice : Use THF or DMF for solubility and reaction efficiency.
  • Temperature : Maintain 60–80°C for 12–24 hours to ensure complete coupling .
    • Data Analysis : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, hexane/EtOAc gradient). Typical yields range from 65–85% .

Q. How is the molecular conformation of this compound characterized experimentally?

  • Methodology : X-ray crystallography is the gold standard. Use SHELX for structure refinement and ORTEP-3 for visualizing thermal ellipsoids . Key steps:

  • Data collection : Employ synchrotron radiation or Mo-Kα sources (λ = 0.71073 Å) for high-resolution data.
  • Refinement : Apply SHELXL to model anisotropic displacement parameters and hydrogen bonding interactions .
    • Example : The ethynyl group’s linear geometry and indole ring puckering (Cremer-Pople parameters) can be quantified to assess steric effects .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines :

  • Engineering controls : Use fume hoods and closed systems to avoid inhalation of dust .
  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators if airborne exposure is possible .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound for drug design?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to:

  • Analyze frontier molecular orbitals (HOMO-LUMO gap) for reactivity insights.
  • Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites .
    • Validation : Compare computed IR/NMR spectra with experimental data (e.g., 1^1H NMR: δ 2.5 ppm for methyl group) .

Q. What strategies resolve contradictions in biological activity data for indole derivatives like this compound?

  • Approach :

  • Dose-response assays : Test cytotoxicity (MTT assay) and IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) to identify cell-type specificity .
  • Mechanistic studies : Use molecular docking (AutoDock Vina) to evaluate binding affinity for targets like kinases or GPCRs .
    • Case Study : Conflicting IC₅₀ values may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using CLSI guidelines .

Q. How does the ethynyl group influence the photophysical properties of this compound in materials science?

  • Experimental Design :

  • UV-Vis spectroscopy : Measure absorbance maxima (λₐᵦₛ) in solvents of varying polarity to assess solvatochromism.
  • Fluorescence quenching : Titrate with electron-deficient quenchers (e.g., nitrobenzene) to study excited-state interactions .
    • Data Interpretation : The ethynyl group enhances π-conjugation, shifting λₐᵦₛ by 20–40 nm compared to non-ethynylated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.